molecular formula C14H14N2O2 B079531 N-benzyl-4-methyl-2-nitroaniline CAS No. 22019-66-5

N-benzyl-4-methyl-2-nitroaniline

Cat. No. B079531
CAS RN: 22019-66-5
M. Wt: 242.27 g/mol
InChI Key: MDBQOGKTFGXBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-methyl-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is mainly used as a precursor in the synthesis of dyes, pigments, and pharmaceuticals.

Scientific Research Applications

N-benzyl-4-methyl-2-nitroaniline has been extensively studied for its potential applications in various fields. It has been used as a precursor in the synthesis of dyes and pigments, such as disperse dyes and azo pigments. It has also been used in the synthesis of pharmaceuticals, such as antitumor agents and antiviral drugs. Additionally, N-benzyl-4-methyl-2-nitroaniline has been studied for its potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism Of Action

The mechanism of action of N-benzyl-4-methyl-2-nitroaniline is not well understood, but it is believed to act as a nucleophile in organic reactions. It can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides and acyl halides, to form new compounds. Additionally, N-benzyl-4-methyl-2-nitroaniline has been shown to exhibit antioxidant activity, which may be attributed to its nitro and benzyl groups.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-benzyl-4-methyl-2-nitroaniline have not been extensively studied. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines, such as MCF-7 breast cancer cells and HCT116 colon cancer cells. Additionally, N-benzyl-4-methyl-2-nitroaniline has been shown to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.

Advantages And Limitations For Lab Experiments

N-benzyl-4-methyl-2-nitroaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has a high melting point and is stable under normal laboratory conditions. However, one limitation is that it is toxic and should be handled with care. Additionally, its solubility in water is limited, which may affect its use in aqueous solutions.

Future Directions

There are several future directions for the research of N-benzyl-4-methyl-2-nitroaniline. One direction is to further study its potential applications in organic electronics, such as in the fabrication of OLEDs and OFETs. Another direction is to investigate its potential as an antitumor agent and to elucidate its mechanism of action. Additionally, further studies are needed to explore its potential as an antibacterial agent and to investigate its toxicity and safety profile.

properties

CAS RN

22019-66-5

Product Name

N-benzyl-4-methyl-2-nitroaniline

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-benzyl-4-methyl-2-nitroaniline

InChI

InChI=1S/C14H14N2O2/c1-11-7-8-13(14(9-11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3

InChI Key

MDBQOGKTFGXBCE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-methyl-2-nitro-phenylamine (202 mg, 1.33 mmol) and benzaldehyde (0.68 mL, 6.65 mmol) in 5 mL dry dichloromethane at room temperature, was added sodium triacetoxyborohydride (282 mg, 1.33 mmol). Then acetic acid (76 μl, 1.33 mmol) was added. The reaction mixture was stirred at room temperature for 1 h. The solvent was evaporated and the solid was dissolved in ethyl acetate. The organic layer was washed with saturated NaHCO3, dried over MgSO4, filtered, and the solvent was removed in vacuo. The crude material was purified by flash chromatography to yield 300 mg (1.24 mmol, 94%) of benzyl-(4-methyl-2-nitro-phenyl)-amine.
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
76 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.